Bisphenol A bis(3-chloro-2-hydroxypropyl) ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Analysis of BADGE in Food and Beverages:

Scientists utilize BADGE as a standard to measure its presence in canned food and beverages. This is crucial because BADGE can migrate from epoxy linings of cans into the food during storage or heating []. Techniques like Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) rely on BADGE standards for accurate quantification [].

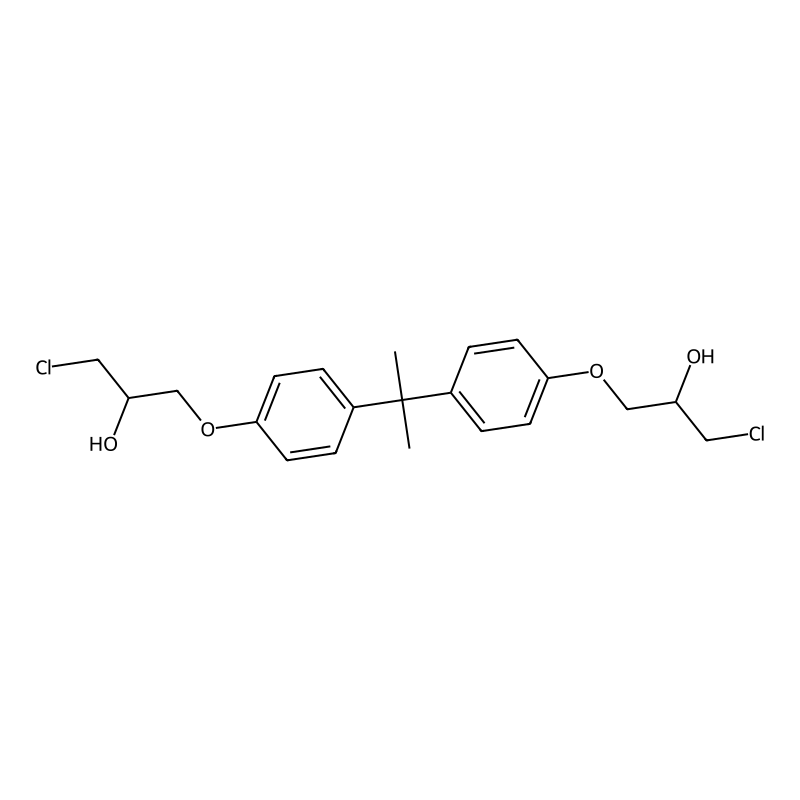

Bisphenol A bis(3-chloro-2-hydroxypropyl) ether is a chemical compound with the molecular formula and a molecular weight of 413.33 g/mol. It is characterized by its structure, which includes two bisphenol A units linked through 3-chloro-2-hydroxypropyl ether groups. This compound is primarily used as a reference standard in analytical chemistry, particularly for assessing toxic monomers in various applications .

BADGE-2HCl itself is not expected to have a specific mechanism of action. As an analytical standard, it does not interact with biological systems.

The safety of BADGE-2HCl has not been extensively studied. However, concerns exist regarding its parent compound, BADGE. Some studies suggest BADGE may act as an endocrine disruptor, mimicking the effects of the hormone estrogen []. Therefore, research on the safety of BADGE-2HCl is ongoing to determine if it shares similar properties.

The chemical behavior of Bisphenol A bis(3-chloro-2-hydroxypropyl) ether can be influenced by its functional groups. It can undergo several types of reactions:

- Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles, which can lead to the formation of new compounds.

- Esterification: The hydroxyl groups can react with acids to form esters, potentially modifying its properties.

- Dehydrochlorination: Under certain conditions, the chloro groups may be eliminated, leading to the formation of alkenes.

These reactions highlight its potential versatility in synthetic organic chemistry.

Several methods exist for synthesizing Bisphenol A bis(3-chloro-2-hydroxypropyl) ether:

- Etherification Reaction: This method involves the reaction of Bisphenol A with 3-chloro-2-hydroxypropyl chloride in the presence of a base, such as sodium hydroxide, to facilitate the ether formation.

- Condensation Reaction: The condensation of Bisphenol A with appropriate chlorinated alcohols under acidic or basic conditions can yield this compound.

- Direct Chlorination: Chlorination of Bisphenol A followed by reaction with 2-hydroxypropyl alcohol may also produce Bisphenol A bis(3-chloro-2-hydroxypropyl) ether.

These methods allow for the controlled synthesis of the compound while managing purity and yield.

Bisphenol A bis(3-chloro-2-hydroxypropyl) ether finds various applications:

- Analytical Standards: It serves as a reference standard in laboratories for the detection and quantification of toxic monomers in food and beverage products .

- Chemical Intermediates: It is used in synthesizing other chemical compounds due to its reactive functional groups.

- Polymer Production: The compound may be utilized in producing polymers that require specific thermal and mechanical properties.

Several compounds share structural similarities with Bisphenol A bis(3-chloro-2-hydroxypropyl) ether. These include:

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| Bisphenol F bis(3-chloro-2-hydroxypropyl) ether | 385.28 | |

| Bisphenol S bis(3-chloro-2-hydroxypropyl) ether | 411.33 | |

| Bisphenol A | 228.29 |

Uniqueness:

- Chlorine Substitution: The presence of two chlorine atoms in Bisphenol A bis(3-chloro-2-hydroxypropyl) ether enhances its reactivity compared to other bisphenols without such substitutions.

- Hydroxypropyl Ether Linkage: This specific linkage contributes unique properties that may influence both its chemical behavior and biological activity.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant